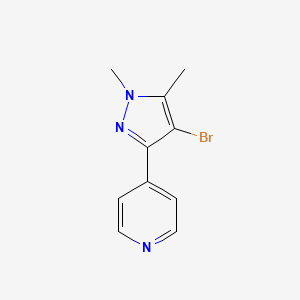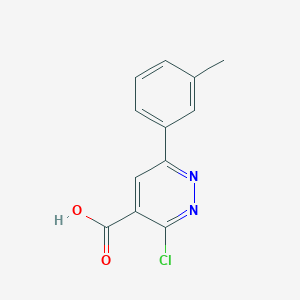![molecular formula C12H9F2NO2 B1472411 1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1520360-25-1](/img/structure/B1472411.png)
1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
“1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound . It is a derivative of Rufinamide, an anti-epileptic medicament that is proposed to modulate voltage-gated sodium channels .
Synthesis Analysis
This compound was prepared via chemical hydrolysis of Rufinamide by refluxing Rufinamide with 0.5 N NaOH at 80 °C for 3 h. The solution was cooled at room temperature, neutralized using 0.5 N HCl and evaporated to reduce the volume .
Molecular Structure Analysis
The molecular formula of this compound is C10H7F2N3O2 . The exact mass is 239.05100 .
Chemical Reactions Analysis
The compound was used in the determination of Rufinamide in the presence of its alkaline degradation product in dosage form .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.17800 . The LogP value is 1.30280, indicating its lipophilicity .
Scientific Research Applications
Synthetic Methodologies
Palladium-catalyzed carbonylative cyclization represents a notable synthetic application relevant to pyrrole derivatives. This process allows for the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones from β-bromo-α,β-unsaturated carboxylic acids and 2,2-dimethylhydrazine under carbon monoxide pressure. This method highlights the utility of palladium catalysis in constructing complex pyrrole frameworks efficiently, potentially applicable to derivatives such as the one (Yeon Kyu Bae & C. Cho, 2014).
Chemical Structure and Reactivity
The study of pyrrole derivatives' crystal structures and computational analyses provides insights into their chemical reactivity and potential applications. For instance, the synthesis and characterization of pyrazole derivatives offer a comparative basis for understanding the structural dynamics and reactivity patterns of pyrrole-based compounds, which are crucial for developing new materials or pharmaceutical agents (Li-qun Shen et al., 2012).
Applications in Material Science
Pyrrole derivatives have been explored for their antimicrobial properties, indicating their broader applicability in material science and medicinal chemistry. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities, demonstrating the potential of pyrrole compounds in developing new therapeutic agents (M. Hublikar et al., 2019).
Mechanism of Action
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-3-1-4-10(14)8(9)7-15-6-2-5-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLMVKQJKMMVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
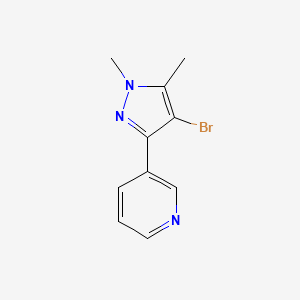
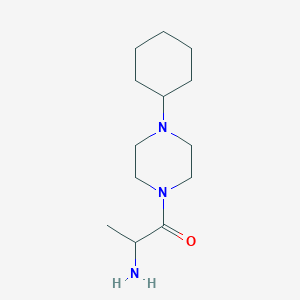
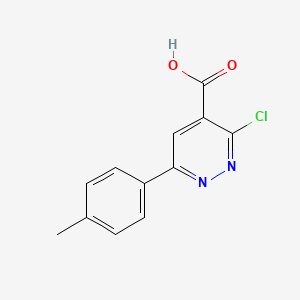
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)
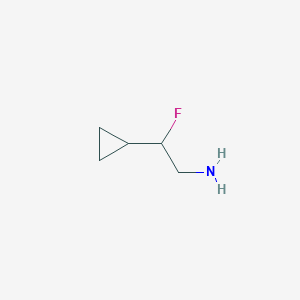
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
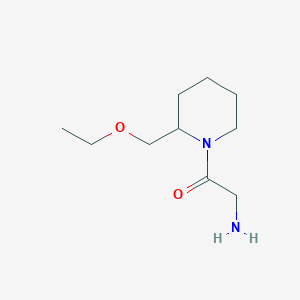
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)

